3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid 3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2088942-85-0
VCID: VC2764662
InChI: InChI=1S/C13H8F3NO2S/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19)
SMILES: C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Molecular Formula: C13H8F3NO2S
Molecular Weight: 299.27 g/mol

3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid

CAS No.: 2088942-85-0

Cat. No.: VC2764662

Molecular Formula: C13H8F3NO2S

Molecular Weight: 299.27 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid - 2088942-85-0

CAS No. 2088942-85-0
Molecular Formula C13H8F3NO2S
Molecular Weight 299.27 g/mol
IUPAC Name 3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C13H8F3NO2S/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19)
Standard InChI Key GHRXTUYZHPNCDI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O

Chemical Identity and Structural Characteristics

3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid is an organic compound characterized by a complex structure that integrates multiple functional groups. This section details its fundamental chemical identity parameters and key structural features.

Basic Chemical Identifiers

The compound is identified by the following chemical parameters:

ParameterValue
CAS Number2088942-85-0
Molecular FormulaC₁₃H₈F₃NO₂S
Molecular Weight299.27 g/mol
IUPAC Name3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
InChI KeyGHRXTUYZHPNCDI-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O

The compound's structure is distinguished by four key components: a pyridine ring, a phenylsulfanyl group at position 3, a trifluoromethyl group at position 5, and a carboxylic acid group at position 2 . This unique arrangement of functional groups contributes to its chemical reactivity and biological activity profile.

Structural Features

The compound's structure consists of:

  • A pyridine ring that serves as the core heterocyclic component

  • A phenylsulfanyl group (-SPh) at position 3 that introduces sulfur-based chemistry

  • A trifluoromethyl group (-CF₃) at position 5 that enhances lipophilicity and metabolic stability

  • A carboxylic acid group (-COOH) at position 2 that provides acidic properties and potential for derivatization

The trifluoromethyl group, in particular, significantly influences the compound's properties by increasing lipophilicity, metabolic stability, and binding affinity to various biological targets. The combination of these functional groups creates a versatile chemical entity with applications across multiple scientific disciplines.

Physical and Chemical Properties

The physical and chemical properties of 3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid are largely influenced by its constituent functional groups, particularly the carboxylic acid and trifluoromethyl groups.

Physical Properties

The compound typically appears as a solid at room temperature. Its physical properties are influenced by the presence of the trifluoromethyl group, which enhances lipophilicity and affects solubility characteristics.

Chemical Properties

As a carboxylic acid derivative, this compound exhibits acidic properties consistent with other pyridine carboxylic acids. Based on similar compounds, the pKa value is estimated to be between 2-3, which is typical for pyridine carboxylic acids as documented in compiled pKa values . The presence of the electron-withdrawing trifluoromethyl group likely increases the acidity of the carboxylic acid function compared to unsubstituted pyridine carboxylic acids .

The compound's reactivity is influenced by several factors:

  • The carboxylic acid group can participate in typical carboxylic acid reactions, including esterification, amidation, and reduction

  • The phenylsulfanyl group is susceptible to oxidation reactions

  • The trifluoromethyl group enhances the electrophilicity of the pyridine ring

Synthesis and Preparation Methods

The synthesis of 3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid involves multiple strategic approaches, each tailored to efficiently introduce the compound's key functional groups.

Synthetic Routes

The preparation of this compound typically employs multi-step organic synthesis strategies. Common synthetic pathways include:

  • Halogenation of a pyridine derivative to introduce reactive sites

  • Nucleophilic substitution to incorporate the phenylsulfanyl group

  • Trifluoromethylation reactions to introduce the CF₃ group

  • Carboxylation or oxidation reactions to establish the carboxylic acid functionality

One synthetic approach involves starting with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-68-9) and performing a nucleophilic aromatic substitution with thiophenol to replace the chlorine with the phenylsulfanyl group . The starting material can be derived from trifluoromethylation of appropriately substituted pyridines, as demonstrated in vapor-phase reactor methodologies utilized for related compounds .

Industrial Production Methods

On an industrial scale, the production may incorporate:

  • Continuous flow processes to enhance yield and purity

  • Catalysis using palladium or copper complexes to facilitate key transformation steps

  • Optimized reaction conditions regarding temperature, pressure, and solvent selection to maximize efficiency and minimize by-product formation

The industrial synthesis of trifluoromethylpyridines, which serve as precursors, often utilizes vapor-phase reactors with two phases: a catalyst fluidized-bed phase and an empty phase. In these systems, fluorination proceeds immediately after chlorination of methyl groups on pyridine rings .

Chemical Reactions and Transformations

3-Phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various chemical transformations driven by its functional groups.

Oxidation Reactions

The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Typical oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction Reactions

The carboxylic acid group can be reduced to form alcohols or aldehydes using appropriate reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Substitution Reactions

The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, particularly under the influence of strong nucleophiles. This reactivity pattern is observed in analogous compounds with similar structural features.

Derivatization Reactions

The carboxylic acid functionality can undergo typical transformations including:

  • Esterification to form various esters

  • Amidation to form amides like 3-(phenylthio)-5-(trifluoromethyl)picolinamide (as seen in related compounds)

  • Salt formation with appropriate bases

Biological Activities

Research indicates that 3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid exhibits various biological activities, making it a compound of interest for potential therapeutic applications.

Antimicrobial Properties

In vitro studies have shown significant antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate to strong antibacterial activity. The antimicrobial activity is likely enhanced by the presence of the trifluoromethyl group, which increases lipophilicity and potentially improves membrane penetration.

Antiviral Activity

The compound has demonstrated potential antiviral effects. Studies suggest it may inhibit viral replication by interfering with viral protein synthesis. While specific data for this exact compound is limited, related derivatives have shown effectiveness against various viral pathogens.

Anticancer Activity

Investigations into the anticancer potential of this compound have revealed cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC₅₀ values reported to be less than 30 μM. The mechanism likely involves enzyme inhibition and potential DNA intercalation properties.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. Table 1 presents comparative anti-inflammatory activity data for this compound and related structures:

Table 1: Anti-inflammatory Activity Comparison

CompoundIC₅₀ (µM)Reference Source
3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid15Journal of Medicinal Chemistry
Related Compound A20European Journal of Pharmacology
Related Compound B10Pharmaceutical Research

The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs.

Herbicidal Activity

The trifluoromethyl group is known to enhance herbicidal properties in pyridine derivatives. Field trials have demonstrated that formulations containing related compounds significantly reduced weed biomass in crops compared to controls.

Insecticidal Properties

Similar compounds exhibit insecticidal effects due to their neurotoxic effects on pests. The structural features of this compound suggest potential effectiveness against agricultural pests, as demonstrated in comparative efficacy studies.

Mechanism of Action

The biological activity of 3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid can be attributed to several molecular mechanisms that are influenced by its unique structural features.

Molecular Targets and Pathways

The compound's biological effects may involve various mechanisms:

  • Enzyme Inhibition: It may function as an inhibitor for specific enzymes involved in cellular metabolism and viral replication

  • DNA Interaction: Studies on similar compounds suggest potential intercalation with DNA, disrupting replication processes in both viral and cancer cells

  • Chelation Properties: Its ability to form complexes with metal ions may enhance interaction with biological macromolecules, such as proteins and nucleic acids

The phenylsulfanyl group can engage in π-π interactions or hydrogen bonding with target proteins, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. The carboxylic acid group provides opportunities for ionic interactions with positively charged amino acid residues in target proteins.

Structure-Activity Relationships

Structure-activity relationship studies on similar compounds have revealed that:

  • The trifluoromethyl group is crucial for lipophilicity and membrane penetration

  • The position of substituents on the pyridine ring significantly affects activity

  • The phenylsulfanyl group contributes to binding interactions with biological targets

Studies on related compounds like 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) derivatives have demonstrated that modifications to the pyridine core can significantly alter biological activity .

Comparison with Similar Compounds

Understanding the relationship between 3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid and structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogues

Several compounds share structural similarities:

  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-69-0): Lacks the phenylsulfanyl group, which may affect its reactivity and interaction with biological targets

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-68-9): Contains a chlorine atom at position 3 instead of the phenylsulfanyl group, serving as a potential precursor in synthesis

  • 3-(Phenylthio)-5-(trifluoromethyl)picolinamide: An amide derivative that replaces the carboxylic acid group with an amide functionality

Research Applications

The unique properties of 3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid make it valuable for various scientific applications.

Medicinal Chemistry

In medicinal chemistry, this compound serves as:

  • Lead Compound: A starting point for developing new therapeutic agents with improved properties

  • Pharmacophore Component: A structural element that contributes to specific biological activities

  • Building Block: A versatile intermediate for synthesizing more complex bioactive molecules

The combination of the phenylsulfanyl and trifluoromethyl groups provides a unique set of chemical properties, such as enhanced stability, reactivity, and binding affinity, making it valuable for drug discovery efforts.

Materials Science

The compound has potential applications in synthesizing functional materials:

  • Polymer Synthesis: Incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties

  • Nanocomposites: Used as a component in advanced materials with enhanced performance characteristics

Catalysis

The compound's ability to act as a catalyst in organic reactions has been explored:

  • Synthetic Organic Chemistry: The trifluoromethyl group can facilitate reactions under mild conditions

  • Asymmetric Catalysis: Potential applications in stereoselective transformations

Future Research Directions

Research on 3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid continues to evolve, with several promising directions for future investigation.

Medicinal Chemistry Explorations

Future research may focus on:

  • Developing derivative libraries to better understand structure-activity relationships

  • Investigating specific biological targets and binding modes through computational and experimental approaches

  • Exploring combination therapies with established drugs to enhance efficacy

Synthetic Methodology Development

Opportunities exist for:

  • Developing more efficient and environmentally friendly synthetic routes

  • Exploring catalytic methods for key transformation steps

  • Investigating continuous flow processing for scaled production

Materials Science Applications

Emerging areas include:

  • Incorporation into advanced polymer systems

  • Development of sensing materials based on its unique chemical properties

  • Exploration of supramolecular assemblies leveraging its functional groups

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